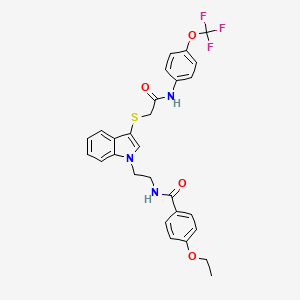

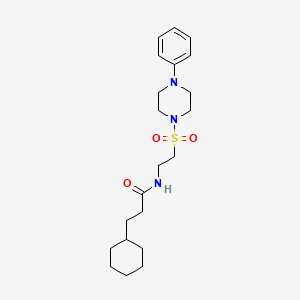

![molecular formula C14H25BO3Si B2984095 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid CAS No. 858096-68-1](/img/structure/B2984095.png)

4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid

Descripción general

Descripción

The compound “4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid” is a type of organosilicon compound. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group . The TBDMS group is known for its high hydrolytic stability, making it a promising candidate for various applications .

Synthesis Analysis

The synthesis of compounds with a TBDMS group typically involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction is often carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF) .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to an oxygen atom, which is further connected to a phenylboronic acid group . The InChI code for this compound is1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12) . Chemical Reactions Analysis

The TBDMS group in the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This makes it a versatile group in chemical reactions.Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 218.37 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .Aplicaciones Científicas De Investigación

Bifurcated Hydrogen-Bond Stabilization

Research has shown that bulky m-terphenylboronic acids exhibit unique reactivity towards N-heterocyclic carbenes, leading to the formation of hydrogen-bonded carbene boronic acid adducts. These adducts feature strong O-H···C contacts, demonstrating bifurcated hydrogen bonds with a BO- unit acting as a double hydrogen-bond acceptor. This contributes significantly to the stabilization of highly reactive B═O double bonds, showcasing the compound's potential in designing novel boron-based materials with unique electronic properties (Guo et al., 2019).

Chemiluminescence in Organic Synthesis

The singlet oxygenation of certain 3-oxyphenyl-substituted dihydrothiophenes leads to the formation of sulfanyl-substituted bicyclic dioxetanes. These compounds, upon base-induced decomposition, emit light at specific wavelengths. This process highlights the application of similar boronic acid derivatives in developing chemiluminescent materials for various analytical and imaging purposes (Watanabe et al., 2010).

Novel Ligands in Catalysis

A new diphosphite ligand synthesized from derivatives of the compound has shown promising results in rhodium-catalyzed hydroformylation reactions. This research illustrates the potential of such compounds in creating efficient catalysts for organic synthesis, offering new avenues for the development of industrial processes (Mikhel et al., 2011).

Nucleophilic Reagents for Sulfur Introduction

[(Tert-Butyldimethylsilyl)oxy]methanethiol represents a class of nucleophilic reagents for introducing a protected bivalent sulfur into target molecules. This compound underscores the versatility of silicon-based protectants in synthetic organic chemistry, enabling the development of complex molecules with precise functional group manipulation (Dong et al., 2015).

Antimicrobial and Mosquito-Larvicidal Activities

Derivatives of 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid have been explored for their mosquito-larvicidal and antibacterial properties. Such studies are crucial for the development of new drugs and pesticides, showcasing the compound's potential in contributing to public health and agriculture (Castelino et al., 2014).

Electrochemistry and Photophysics

The synthesis of phlorin macrocycles containing derivatives of this compound demonstrates their application in studying cooperative fluoride binding. This research highlights the compound's relevance in designing materials with unique electrochemical and photochemical properties, contributing to the development of sensors and other electronic devices (Pistner et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

The tert-butyldimethylsilyl (tbdms) group is commonly used in organic synthesis as a protective group for alcohols .

Mode of Action

The TBDMS group in the compound acts as a protective group for the hydroxyl (OH) group. It increases the molecule’s stability and prevents unwanted reactions during the synthesis process . The TBDMS group is hydrolytically stable, making it suitable for various applications .

Biochemical Pathways

Compounds with the tbdms group are often used in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .

Pharmacokinetics

The presence of the tbdms group can influence these properties by altering the compound’s hydrophobicity and stability .

Result of Action

The primary result of the action of this compound is the protection of sensitive functional groups during organic synthesis, enabling the successful production of complex organic molecules .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the TBDMS group is stable under basic conditions but can be cleaved under acidic conditions . Additionally, the compound’s stability can be affected by temperature and the presence of certain reagents .

Propiedades

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO3Si/c1-10-8-12(9-11(2)13(10)15(16)17)18-19(6,7)14(3,4)5/h8-9,16-17H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHMKALMXIRIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)O[Si](C)(C)C(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

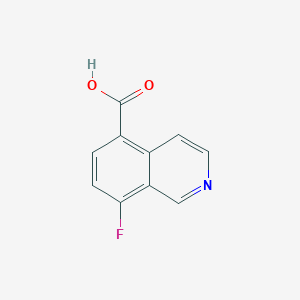

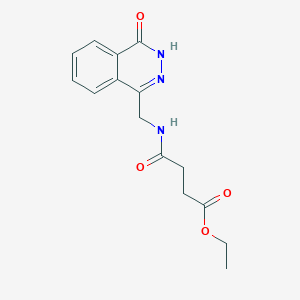

![N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2984014.png)

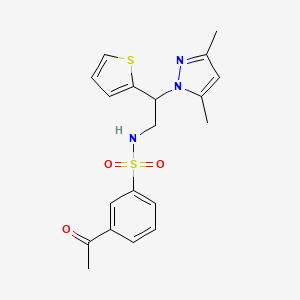

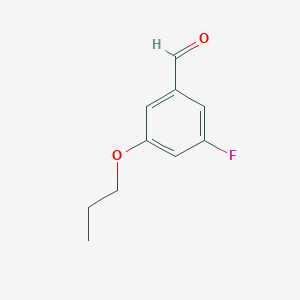

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2984015.png)

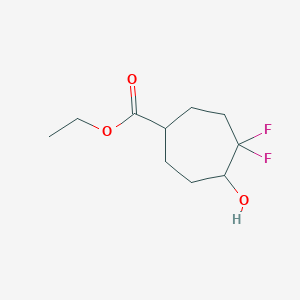

![N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2984019.png)

![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)

![(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2984026.png)

![N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2984028.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2984033.png)